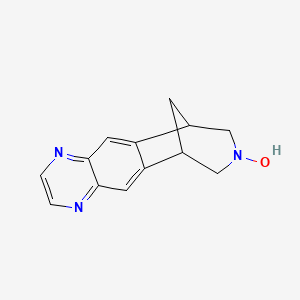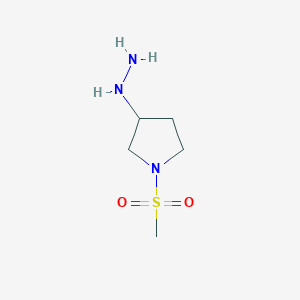![molecular formula C11H11ClN4O B13843515 5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of an amino group and a carboxamide group in this compound makes it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide typically involves the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium. The reaction mixture is then treated with a cold solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired compound . Another method involves the use of alumina-silica-supported manganese dioxide (MnO2) as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of scalable and environmentally friendly synthetic routes, such as one-pot multicomponent reactions and the use of recyclable catalysts, are preferred for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives, which can further undergo additional chemical transformations to yield a variety of functionalized pyrazole compounds.
Aplicaciones Científicas De Investigación
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, leading to hyperexcitation of the nerves and muscles of contaminated insects . This mechanism is similar to that of other pyrazole-based insecticides and highlights its potential as a pest control agent.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-4-aryl-1,2,3-triazole
- 5-amino-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxamide group allows for diverse chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H11ClN4O |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H11ClN4O/c12-9-4-2-1-3-7(9)6-16-10(13)8(5-15-16)11(14)17/h1-5H,6,13H2,(H2,14,17) |
Clave InChI |
RNEKQZHUISLAFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C(=O)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)

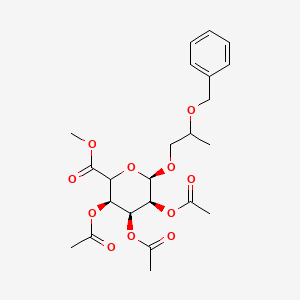


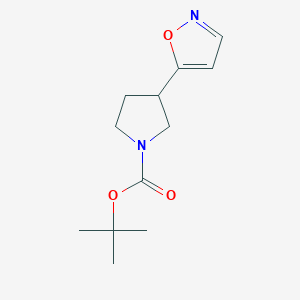
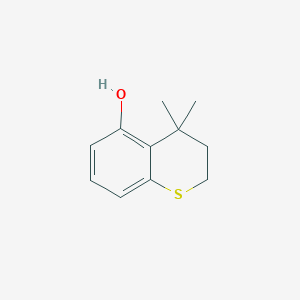

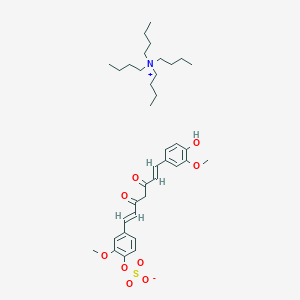
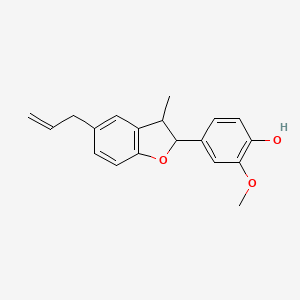
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
